

Benchmarking ML132: A Comparative Guide to Historical Caspase-1 Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML132

Cat. No.: B15581859

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory disease research and therapeutics, Caspase-1 has emerged as a critical target. This enzyme plays a pivotal role in the innate immune system, primarily through its function in the maturation of pro-inflammatory cytokines IL-1 β and IL-18. The development of potent and selective Caspase-1 inhibitors is a key strategy for a multitude of inflammatory and autoimmune disorders. This guide provides an objective, data-driven comparison of the novel Caspase-1 inhibitor, **ML132**, against a panel of historical and widely used inhibitors: Z-YVAD-FMK, VX-765 (and its active form, VRT-043198), and Pralnacasan (VX-740).

At a Glance: Potency and Mechanism of Action

ML132 has been identified as a highly potent, irreversible inhibitor of Caspase-1.[1] Its mechanism involves the covalent modification of the catalytic cysteine residue in the enzyme's active site.[2] In contrast, historical inhibitors exhibit a range of potencies and mechanisms, from the broad-spectrum, irreversible inhibition of Z-YVAD-FMK to the reversible, covalent inhibition of VX-765 and Pralnacasan.[2][3]

Table 1: Comparison of Potency and Mechanism of Action of Caspase-1 Inhibitors

Inhibitor	Target(s)	Mechanism of Action	Potency (IC50/Ki)
ML132	Caspase-1	Irreversible, Covalent	IC50: 0.023 nM - 34.9 nM[2]
Z-YVAD-FMK	Pan-Caspase	Irreversible, Covalent	Broad range (low nM to µM)[4][5]
VRT-043198 (Active form of VX-765)	Caspase-1, Caspase-4	Reversible, Covalent	Ki: ~0.8 nM (Caspase-1), <0.6 nM (Caspase-4)
Prlnacasan (VX-740)	Caspase-1	Reversible, Covalent	Ki: 1.4 nM

Selectivity Profile: A Critical Differentiator

A key consideration in the utility of a Caspase-1 inhibitor is its selectivity over other members of the caspase family. Off-target inhibition can lead to unintended cellular effects, complicating experimental interpretation and therapeutic application. **ML132** demonstrates a remarkable selectivity for Caspase-1.[2] In direct comparative studies, **ML132** (referred to as the nitrile acid analog of the VX-765 scaffold) was found to be highly selective, with minimal activity against a panel of other caspases at concentrations where it potently inhibits Caspase-1.[2]

VRT-043198, the active metabolite of VX-765, also exhibits high selectivity for Caspase-1 over apoptotic caspases, though it shows some activity against other inflammatory caspases like Caspase-4 and Caspase-5.[2] Prlnacasan demonstrates good selectivity for Caspase-1.[3] In stark contrast, Z-YVAD-FMK is a pan-caspase inhibitor, potently inhibiting multiple caspases and making it unsuitable for studies requiring specific Caspase-1 inhibition.[4][5]

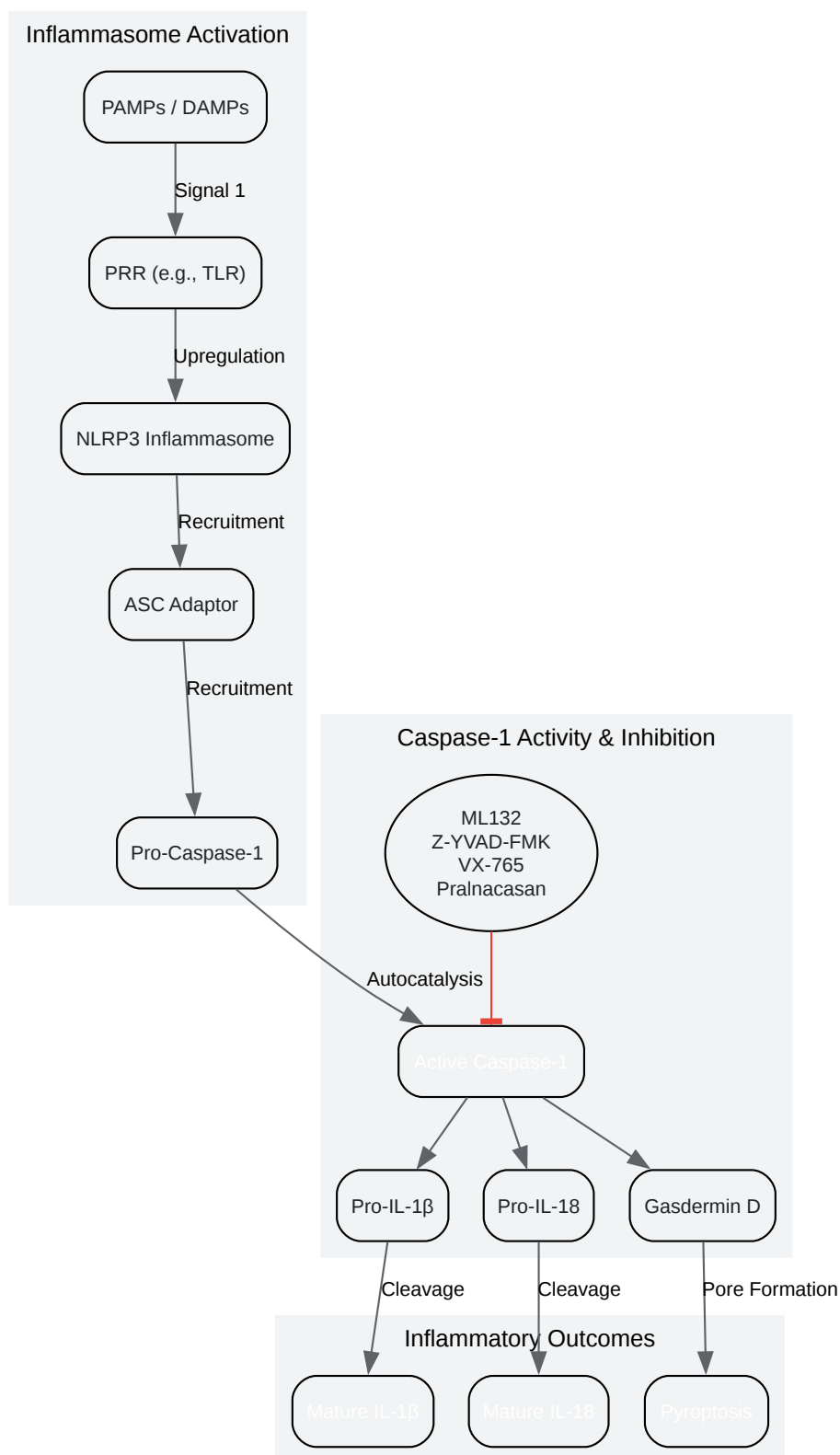
Table 2: Comparative Selectivity of Caspase-1 Inhibitors (IC50 in nM)

Caspase Target	ML132 (Nitrile Acid)[2]	VRT-043198[2]	Z-YVAD-FMK	Pralnacasan (VX-740)
Caspase-1	0.023	0.204	Broadly Potent	Ki: 1.4
Caspase-3	>10,000	>10,000	Potent	>100-fold selective for Casp-1[3]
Caspase-4	13.8	14.5	Potent	Data not readily available
Caspase-5	3.60	10.6	Potent	Data not readily available
Caspase-6	>10,000	>10,000	Potent	Data not readily available
Caspase-7	>10,000	>10,000	Potent	Data not readily available
Caspase-8	25.2	3.3	Potent	Data not readily available
Caspase-9	2.17	5.07	Potent	Data not readily available
Caspase-10	89.7	66.5	Potent	Data not readily available
Caspase-14	801	58.5	Data not readily available	Data not readily available

Note: Data for **ML132** and VRT-043198 are from a direct comparative study and are therefore highly comparable.[2] Data for Z-YVAD-FMK and Pralnacasan are from various sources and should be interpreted with consideration of potential variations in experimental conditions.

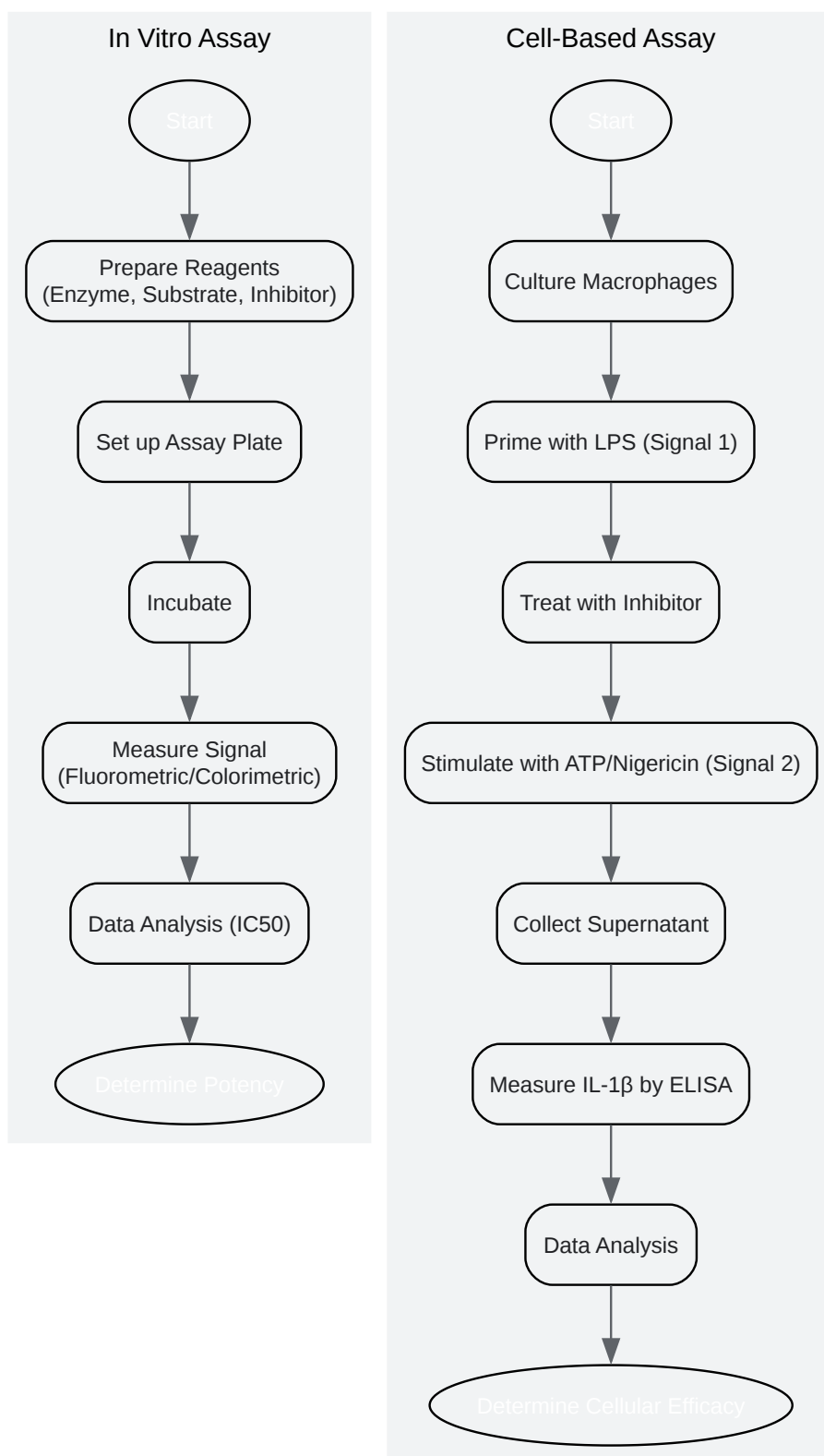
Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is essential to visualize the Caspase-1 signaling pathway and the general workflow for evaluating inhibitor efficacy.



[Click to download full resolution via product page](#)

Caption: Caspase-1 signaling pathway and points of inhibition.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for inhibitor testing.

Experimental Protocols

In Vitro Caspase-1 Enzymatic Activity Assay (Fluorometric)

Objective: To determine the in vitro potency (IC₅₀) of an inhibitor against recombinant human Caspase-1.

Materials:

- Recombinant human Caspase-1 (active)
- Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)
- Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2
- Test inhibitors (**ML132** and historical inhibitors) dissolved in DMSO
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

- Prepare serial dilutions of the test inhibitors in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
- In the 96-well plate, add 50 µL of Assay Buffer to all wells.
- Add 10 µL of each inhibitor dilution to the respective wells. For the control wells (no inhibitor), add 10 µL of Assay Buffer with the corresponding DMSO concentration.
- Add 20 µL of recombinant Caspase-1 solution to all wells except for the no-enzyme control wells.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 20 µL of the Caspase-1 substrate (Ac-YVAD-AFC) to all wells.

- Immediately begin kinetic reading on the fluorescence plate reader at 37°C, taking measurements every 1-2 minutes for 30-60 minutes.
- Data Analysis:
 - Calculate the reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
 - Normalize the velocities of the inhibitor-treated wells to the velocity of the no-inhibitor control wells to determine the percent inhibition.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cellular IL-1 β Release Assay in Macrophages

Objective: To assess the ability of inhibitors to block Caspase-1-mediated IL-1 β secretion in a cellular context.

Materials:

- THP-1 human monocytic cell line or primary human/murine macrophages
- RPMI-1640 cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
- Lipopolysaccharide (LPS)
- ATP or Nigericin
- Test inhibitors dissolved in DMSO
- Human IL-1 β ELISA kit
- 96-well tissue culture plates

Procedure:

- Cell Seeding and Differentiation (if using THP-1):
 - Seed THP-1 cells in a 96-well plate at a density of 1×10^5 cells/well.
 - Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
- Priming (Signal 1):
 - Prime the macrophages by treating them with LPS (e.g., 1 μ g/mL) for 3-4 hours to induce the expression of pro-IL-1 β and NLRP3.
- Inhibitor Treatment:
 - Pre-treat the primed cells with various concentrations of the test inhibitors for 1 hour. Include a vehicle control (DMSO).
- Stimulation (Signal 2):
 - Stimulate the inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 μ M) for 1-2 hours.
- Supernatant Collection:
 - Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
 - Carefully collect the cell culture supernatants.
- IL-1 β Quantification:
 - Measure the concentration of mature IL-1 β in the supernatants using a human IL-1 β ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of IL-1 β inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value in the cellular assay.

Conclusion

ML132 represents a significant advancement in the development of Caspase-1 inhibitors, demonstrating exceptional potency and a highly selective profile compared to historical inhibitors. While Z-YVAD-FMK serves as a useful tool for broadly assessing caspase-dependent processes, its lack of specificity is a major limitation. VX-765 and Pralnacasan offer improved selectivity over Z-YVAD-FMK, but **ML132** surpasses them in both potency and its clean selectivity profile, making it a superior tool for specific investigations of Caspase-1 biology and a promising scaffold for the development of novel anti-inflammatory therapeutics. The provided experimental protocols offer a standardized framework for researchers to validate and compare the efficacy of these and other Caspase-1 inhibitors in their own laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Benchmarking ML132: A Comparative Guide to Historical Caspase-1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581859#benchmarking-ml132-against-historical-caspase-1-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com